molecular formula C12H11FN2OS B2561181 N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 477510-79-5

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2561181
CAS No.: 477510-79-5
M. Wt: 250.29
InChI Key: FSPGDCNWEYJWDT-WYMLVPIESA-N
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Description

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a cyclopropane carboxamide group

Preparation Methods

The synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions often include the use of fluorinating agents to introduce the fluorine atom at the desired position. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and cyclopropane carboxamides. What sets N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide apart is its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15-9-5-4-8(13)6-10(9)17-12(15)14-11(16)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPGDCNWEYJWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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